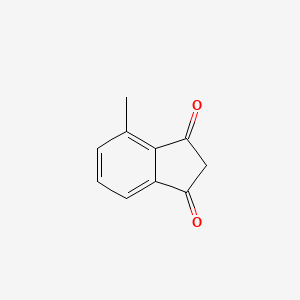

4-Methyl-1,3-indanedione

描述

Structure

3D Structure

属性

分子式 |

C10H8O2 |

|---|---|

分子量 |

160.17 g/mol |

IUPAC 名称 |

4-methylindene-1,3-dione |

InChI |

InChI=1S/C10H8O2/c1-6-3-2-4-7-8(11)5-9(12)10(6)7/h2-4H,5H2,1H3 |

InChI 键 |

OUSZUVCKXGFZHR-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=O)CC(=O)C2=CC=C1 |

产品来源 |

United States |

Reaction Mechanisms and Chemical Transformations of 4 Methyl 1,3 Indanedione Derivatives

Reactivity Profiling of the Active Methylene (B1212753) Group

The methylene group at the C-2 position of the indanedione ring is flanked by two electron-withdrawing carbonyl groups, rendering the protons highly acidic and the carbon atom nucleophilic. This "active methylene" group is the primary site for many of the characteristic reactions of 1,3-indanediones.

The Knoevenagel condensation is a cornerstone reaction for 1,3-indanedione derivatives, including 4-methyl-1,3-indanedione. nih.govencyclopedia.pub This reaction involves the base-catalyzed condensation of the active methylene group with aldehydes or ketones. nih.govencyclopedia.pub The high acidity of the methylene protons facilitates the formation of a carbanion, which then acts as a nucleophile. brieflands.com

The scope of the Knoevenagel condensation with substituted indanediones is broad. For instance, 5-methyl-1H-indene-1,3(2H)-dione has been shown to undergo condensation, although in some cases, it can lead to a mixture of inseparable isomers. nih.gov The reaction can be catalyzed by bases like piperidine (B6355638) in ethanol (B145695). nih.govencyclopedia.pub The resulting 2-arylidene-1,3-indanediones are valuable intermediates themselves, acting as active α,β-unsaturated carbonyl compounds. researchgate.net These intermediates can participate in further reactions, such as Michael additions and cycloadditions. researchgate.netnih.govajchem-b.com

For example, the base-promoted reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones can lead to complex spiro compounds through sequential 1,3-dipolar cycloaddition and Diels-Alder reactions. nih.gov Control experiments have confirmed that 2-arylidene-1,3-indanedione is a key intermediate in these multi-component reactions. nih.gov The reaction conditions, such as the solvent and base used, can significantly influence the outcome and yield of these condensations and subsequent transformations. acs.org

Table 1: Examples of Knoevenagel Condensation Products from Substituted Indanediones

| Indanedione Reactant | Aldehyde/Ketone | Product | Reference |

| 5-methyl-1H-indene-1,3(2H)-dione | Varies | Mixture of isomers | nih.gov |

| 1,3-Indanedione | Benzaldehyde | 2-Benzylidene-1,3-indanedione | nih.govscirp.org |

| 1,3-Indanedione | Aromatic aldehydes | 2-Arylidene-1,3-indanediones | researchgate.netnih.gov |

Regioselective Halogenation and Cyanation Protocols

Halogenation:

The active methylene group of 1,3-indanedione can be regioselectively halogenated. nih.govencyclopedia.pub However, direct electrophilic aromatic substitution on the indane-1,3-dione ring is generally not feasible, meaning halogenation of the aromatic part must occur before the ring system is formed. nih.govencyclopedia.pub

For the methylene group, various reagents can be employed for α,α-dihalogenation. encyclopedia.pub Traditional reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) in ethanol are effective. encyclopedia.pub Greener synthesis methods using mechanical ball milling with reagents like trichloroisocyanuric acid or tribromoisocyanuric acid have also been developed, affording high yields. encyclopedia.pub Monobromination of the active methylene group can be achieved with high selectivity using reagents like monobromomalononitrile (MBM), which acts as a source of cationic bromine. rsc.org Even in the presence of an aromatic ring, MBM selectively brominates the active methylene position. rsc.org

Cyanation:

Introduction of a cyano group at the C-2 position of the 1,3-indanedione core is also possible. nih.gov One method involves a procedure analogous to the synthesis of indane-1,3-dione itself, where acetonitrile (B52724) is used in place of ethyl acetate (B1210297) in a condensation reaction with a dialkyl phthalate (B1215562), using a base like sodium methoxide. nih.gov While direct cyanation of the aromatic ring of pre-formed indane-1,3-diones has not been extensively reported, palladium-catalyzed cyanation methods have been used for other aromatic systems and could potentially be adapted. acs.org A direct regioselective C-H cyanation of purines has been developed, which proceeds through triflic anhydride (B1165640) activation followed by nucleophilic cyanation, suggesting that with appropriate methodology, direct cyanation of the indanedione scaffold might be achievable. nih.gov

Functionalization Strategies for Carbonyl and Aromatic Moieties

Electrophilic Substitution:

Direct electrophilic aromatic substitution on the benzene (B151609) ring of 1,3-indanedione is challenging. nih.govencyclopedia.pub The electron-withdrawing nature of the dicarbonyl moiety deactivates the aromatic ring towards electrophilic attack. Therefore, functional groups are typically introduced onto the aromatic precursor before the cyclization to form the indanedione ring. nih.govencyclopedia.pub For instance, halogenated or nitrated phthalic anhydrides can be used as starting materials to produce the corresponding substituted indane-1,3-diones. nih.govencyclopedia.pub

Nucleophilic Substitution:

Nucleophilic substitution reactions are more common, particularly on derivatives of this compound. ajchem-b.com For example, 3-chloro-7-nitro-2-pyridyl indenone, derived from 7-nitro-2-pyridyl-1,3-indandione, can undergo nucleophilic substitution with primary aliphatic or aromatic amines. ajchem-b.com The carbonyl groups themselves can be targets for nucleophilic attack. For instance, the reaction of 1,3-indanedione with hydrazinecarboxamide leads to the formation of a bis(hydrazine-1-carboxamide) derivative, which can be further reacted to form bis-thiazoles and bis-thiazolidinones. nih.govencyclopedia.pub The enolate ions formed from the active methylene group are key nucleophiles in Michael addition reactions. brieflands.com

Oxidation:

The active methylene group of 1,3-indanedione can be oxidized to a carbonyl group, yielding ninhydrin (B49086). nih.govencyclopedia.pub This transformation can be achieved using various oxidizing agents, including selenium dioxide (SeO₂), a dual SeO₂/H₂O₂ system, iodobenzene (B50100) diacetate, or N-bromosuccinimide (NBS) in DMSO. nih.govencyclopedia.pub The oxidation of the indane precursor, indane-1-one, can also lead to the formation of the 1,3-dione structure. nih.govencyclopedia.pub

Nitration:

Similar to halogenation, direct nitration of the aromatic ring of 1,3-indanedione via electrophilic aromatic substitution is not a preferred method. nih.govencyclopedia.pub Instead, nitro groups are introduced by using nitrated precursors during the synthesis of the indanedione ring system. nih.govencyclopedia.pub However, nitration at the active methylene position is possible. For example, the nitration of 2-methyl-1,3-indandione (B183924) with fuming nitric acid in acetic acid has been reported to yield 2-nitroso-2-methyl-1,3-indandione dimer. ajchem-b.com 4,7-Dimethyl-2-nitro-indane-1,3-dione can be synthesized by the nitration of 4,7-dimethyl indane-1,3-dione using fuming nitric acid.

Cycloaddition and Annulation Chemistry

1,3-Indanedione and its derivatives, particularly the 2-arylidene products from Knoevenagel condensations, are excellent substrates for cycloaddition and annulation reactions, leading to the formation of complex polycyclic and spirocyclic systems. researchgate.netacs.org

The 2-arylidene-1,3-indanediones can act as dienophiles in Diels-Alder reactions or as 1,3-dipolarophiles in [3+2] cycloaddition reactions. researchgate.netnih.govresearchgate.net For example, they react with N-cyanomethylisoquinolinium ylides in a [3+2] cycloaddition to form spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.govacs.org Under different conditions, a tandem double [3+2] cycloaddition can occur. nih.govacs.org

Phosphine-catalyzed [3+2] annulation of 2-arylidene-1,3-indandiones with allenoates is a powerful method for constructing functionalized spirocyclic cyclopentenes. rsc.org The regioselectivity of these reactions (α-attack vs. γ-attack) can be influenced by the substituents on the allenoate and has been studied using DFT calculations. rsc.org

Furthermore, domino reactions involving a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition or a hetero-Diels-Alder reaction can be used to synthesize complex spiro compounds in a single pot. nih.govuc.pt These reactions highlight the versatility of the indanedione scaffold in constructing diverse molecular architectures. Annulation reactions, such as the [4+1] Hauser-Kraus annulation, have also been employed to synthesize indanedione derivatives. researchgate.net

Diels-Alder Reactions with this compound Derivatives

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been utilized with derivatives of 1,3-indanedione. uc.pt These derivatives can act as dienophiles, reacting with conjugated dienes to form fused cyclic systems. uc.ptnih.gov A notable application is the domino Knoevenagel/hetero-Diels-Alder reaction. In this sequence, 1,3-dicarbonyl compounds like 1,3-indanedione react with aldehydes to form an in-situ 1-oxa-1,3-butadiene, which then undergoes an intramolecular cycloaddition. nih.gov This methodology has been employed to create various tetra- and pentacyclic heterocyclic systems. tandfonline.com

For instance, a domino Knoevenagel intramolecular hetero-Diels-Alder reaction provides a synthetic route to various heterocycles. nih.gov In these reactions, 1-oxa-1,3-butadienes are generated in situ through the Knoevenagel condensation of an aldehyde containing a dienophile moiety and a 1,3-dicarbonyl compound, such as 1,3-indanedione. nih.gov Research has also explored the use of 2-arylidene-1,3-indanediones as dienophiles in sequential aza/oxa-Diels-Alder reactions, leading to polysubstituted spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines]. researchgate.net

Furthermore, the acid-mediated dehydration of pinacols can generate 1,3-dienes in situ, which then participate in Diels-Alder reactions with dienophiles like 2-arylideneindane-1,3-diones to yield spiro[cyclohexane-1,2′-inden]-3-ene-1′,3′-diones. researchgate.net The versatility of the Diels-Alder reaction is also demonstrated in the synthesis of pyrano[3,4-c]chromene derivatives through a domino aldol/hetero-Diels-Alder sequence. uc.pt

Tandem Cyclization and Spiro Compound Formation

Tandem, or cascade, reactions involving this compound derivatives are efficient methods for constructing complex spiro compounds. These reactions often proceed through a series of intramolecular cyclizations, leading to the formation of multiple rings in a single synthetic operation.

One notable example involves the base-promoted reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones. acs.org Depending on the reaction conditions, this can yield either spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives through a [3+2] cycloaddition or unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives via a tandem double [3+2] cycloaddition process. acs.orgnih.gov The latter involves a three-component reaction between N-cyanomethylisoquinolinium chloride, an aromatic aldehyde, and two molecules of 1,3-indanedione. acs.org The proposed mechanism for the formation of these complex spiro compounds involves a Michael addition followed by intermolecular cyclization. nih.gov

Another strategy for synthesizing spiro compounds is the reaction of 2-ethylidene 1,3-indandione (B147059) with isatylidene-malononitrile, which proceeds via a vinylogous Michael addition. acs.org Furthermore, an efficient cascade cyclization has been developed to synthesize aminobenzofuran spiroindanone derivatives from 2-bromo-1,3-indandione and ortho-hydroxy α-aminosulfones. researchgate.net The formation of spiro[indene-2,3′-indeno[1,2-b]pyridine]triones has been achieved through a microwave-irradiated, catalyst-free reaction of 1,3-indanedione, aromatic aldehydes, and ammonium (B1175870) acetate. tandfonline.com

Table 1: Examples of Spiro Compounds Synthesized from 1,3-Indanedione Derivatives

| Starting Materials | Key Reaction Type | Spiro Compound Product | Reference(s) |

|---|---|---|---|

| N-cyanomethylisoquinolinium chloride, Aromatic aldehydes, 1,3-Indanedione | Tandem double [3+2] cycloaddition | spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives | nih.gov, acs.org |

| 2-Ethylidene 1,3-indandione, Isatylidene-malononitrile | Vinylogous Michael/Cyclization | Spirooxindoles with an indandione moiety | acs.org |

| 1,3-Indanedione, Aromatic aldehydes, Ammonium acetate | Tandem cyclization | spiro[indene-2,3′-indeno[1,2-b]pyridine]triones | tandfonline.com |

| 2-Bromo-1,3-indandione, ortho-Hydroxy α-aminosulfones | Cascade cyclization | Aminobenzofuran spiroindanone derivatives | researchgate.net |

Elucidation of Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of reactions involving methylated indanediones is crucial for optimizing reaction conditions and designing new synthetic routes.

Quantitative Kinetic Studies of Methylated Indanedione Reactions

Kinetic studies have provided insights into the reactivity of indanedione derivatives. For example, research on the ionization of 1,3-indandione in methyl sulfoxide-water mixtures has shed light on solvent effects on intrinsic rates and Brønsted coefficients. acs.org The inhibitory activity of certain indanedione derivatives against enzymes like tyrosinase has also been investigated through kinetic studies, revealing uncompetitive inhibition modes. researchgate.net Furthermore, a protocol for the synthesis of indandione-terminated quinoidal compounds highlighted that the reaction yields were consistently high, around 85%, for various electron-deficient and electron-rich aromatic bromides. rsc.org A methyl-substituted indanedione was also successfully used, yielding the corresponding quinoidal compound in 86% yield. rsc.org

Computational Modeling of Reaction Energy Profiles and Transition States

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the mechanistic details of complex reactions. DFT calculations have been employed to validate proposed reaction pathways, such as in the oxa-Diels-Alder reaction for the synthesis of spiro[indene-2,3′-pyrano[2,3-c]chromene] derivatives. researchgate.net

In the study of the reaction between 2-ethylidene 1,3-indandione and isatylidene-malononitrile, DFT calculations showed that the vinylogous Michael addition at the β position is energetically preferred over addition at the α position. acs.org Computational studies have also been used to investigate the reaction mechanism of 1,3-indandione with (Z)-N-methyl-C-phenylnitrone, indicating that ketone-enol tautomerization plays a key role in determining the free energy barrier of the reaction. researchgate.net Additionally, quantum chemical calculations have been used to study the interplay between proton transfer and charge transport properties in 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives, which are of interest for organic semiconductors. rsc.org Molecular docking and dynamics simulations are other computational tools used to examine the interactions between 1,3-indanedione derivatives and biological targets like the M. tuberculosis InhA protein. ajchem-a.com

Table 2: Computational Studies on 1,3-Indanedione Reactions

| Reaction Studied | Computational Method | Key Finding | Reference(s) |

|---|---|---|---|

| Oxa-Diels-Alder for spiro compound synthesis | DFT | Validation of the proposed reaction pathway. | researchgate.net |

| 2-Ethylidene 1,3-indandione + Isatylidene-malononitrile | DFT | Vinylogous Michael addition at the β position is preferred. | acs.org |

| 1,3-Indandione + (Z)-N-methyl-C-phenylnitrone | Metadynamics | Ketone-enol tautomerization determines the free energy barrier. | researchgate.net |

| Proton transfer in dihydroxy-diindandione derivatives | Quantum chemical calculations | Elucidation of the relationship between proton transfer and charge transport. | rsc.org |

| 1,3-Indanedione derivatives with M. tuberculosis InhA protein | Molecular docking and dynamics | Investigation of binding affinities and interactions. | ajchem-a.com |

Oligomerization and Polymerization Behavior of this compound

While the primary focus of research on this compound has been on its use in small molecule synthesis, there is growing interest in the polymerization behavior of related structures. For instance, the polymerization of 4-methyl-1-pentene (B8377) (4MP) has been extensively studied, leading to the production of poly(4-methyl-1-pentene) (PMP), a high-performance polyolefin. mdpi.com Various catalytic systems, including post-metallocene hafnium catalysts, have been shown to produce highly isotactic PMP with high melting temperatures. mdpi.com

The concept of oligomerization is also relevant, as seen in the iron-catalyzed [2+2] cycloaddition oligomerization of 1,3-butadiene, which yields a telechelic microstructure of (1,n'-divinyl)oligocyclobutane. nih.gov This material exhibits thermal stability and high crystallinity. nih.gov Furthermore, Pd-diimine complexes have been used for the isomerization polymerization of various cycloalkenes, resulting in polymers with regulated regio- and stereochemistry. researchgate.net The self-condensation of 1,3-indanedione can lead to the formation of dimers (bindone) and trimers (truxenone), which are themselves reactive species. researchgate.net

Advanced Spectroscopic Characterization of 4 Methyl 1,3 Indanedione and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the molecular structure of 4-methyl-1,3-indanedione. The chemical shifts in the spectra provide insights into the electronic environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of this compound, the methyl protons (CH₃) would appear as a singlet, with its chemical shift influenced by the aromatic ring. The protons on the aromatic ring will exhibit signals in the aromatic region of the spectrum, with their multiplicity and chemical shifts depending on their position relative to the methyl group and the carbonyl functionalities. The methylene (B1212753) protons (CH₂) within the five-membered ring also give a distinct signal.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C=O) of the dione (B5365651) functionality are characteristically found at low field (downfield). The carbon atom of the methyl group will appear at a high field (upfield). The aromatic carbons will have signals in the intermediate region, with their specific shifts indicating their substitution pattern. For instance, the carbon atom directly attached to the methyl group will have a different chemical shift compared to the other aromatic carbons.

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.1 - 8.6 iajps.comderpharmachemica.com | 118.5 - 140.0 iajps.com |

| Methylene Protons (CH₂) | 3.8 - 4.99 iajps.com | 31.0 - 67.2 iajps.comnih.gov |

| Methyl Protons (CH₃) | 1.9 - 2.89 iajps.comderpharmachemica.com | 16.0 - 31.0 iajps.comnih.gov |

| Carbonyl Carbons (C=O) | N/A | 198.8 - 200.3 nih.gov |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide information about the types of atoms present, 2D NMR techniques are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal and each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the aromatic carbon attached to the methyl group. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbon, as well as the C4 carbon of the indane skeleton.

NMR-based Tautomeric Equilibrium Determination

1,3-Indanedione and its derivatives can exist in equilibrium between the diketo form and the enol form. organicchemistrytutor.commasterorganicchemistry.com NMR spectroscopy is a powerful tool to study this keto-enol tautomerism. encyclopedia.pubthermofisher.comscilit.com The interconversion between tautomers can be slow on the NMR timescale, allowing for the observation of distinct signals for both forms. thermofisher.com

The position of the equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the molecule. researchgate.net In polar solvents, the enol form may be stabilized through hydrogen bonding. researchgate.net The presence of an enolic proton (OH) would give a characteristic signal in the ¹H NMR spectrum, often as a broad singlet. The carbon signals in the ¹³C NMR spectrum would also differ significantly between the keto and enol forms. For instance, in the enol form, one of the carbonyl signals would be replaced by a signal for a hydroxyl-bearing carbon (C-OH) at a higher field.

By integrating the signals corresponding to the keto and enol forms in the ¹H NMR spectrum, the equilibrium constant (Keq) and the percentage of each tautomer can be determined. thermofisher.com For some 2-substituted 1,3-indandiones, it has been shown that the equilibrium can be shifted towards the enol tautomer. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. organicchemistrytutor.comencyclopedia.pub

In the IR spectrum of this compound, the most prominent features are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O). These typically appear in the region of 1680-1750 cm⁻¹. nih.govresearchgate.net The exact positions of these bands can be influenced by the electronic effects of the methyl group and the strain of the five-membered ring. Asymmetric and symmetric stretching vibrations of the coupled carbonyl groups can sometimes lead to two distinct bands. researchgate.net

Other characteristic IR bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹ derpharmachemica.com

Aliphatic C-H stretching (from the methyl and methylene groups): Just below 3000 cm⁻¹ iajps.com

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region

C-H bending vibrations: At lower wavenumbers

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the C=C bonds in the aromatic ring often gives a strong Raman signal.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for 1,3-Indandione (B147059) Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretching | 1686 - 1776 derpharmachemica.comnih.gov |

| Aromatic C-H Stretching | ~3021 - 3143 derpharmachemica.com |

| Aliphatic C-H Stretching | ~2800 - 2963 iajps.comderpharmachemica.com |

| Aromatic C=C Stretching | ~1600 - 1679 iajps.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. organicchemistrytutor.comencyclopedia.pubthermofisher.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (C₁₀H₈O₂ = 160.17 g/mol ). nih.gov The fragmentation of the molecular ion provides a fingerprint that can help to confirm the structure. Common fragmentation pathways for indandione derivatives may include the loss of small neutral molecules like carbon monoxide (CO) or the cleavage of the five-membered ring. core.ac.uk The presence of the methyl group might also lead to specific fragmentation patterns, such as the loss of a methyl radical (•CH₃). core.ac.uk

Electron ionization (EI) is a common technique used for this purpose. core.ac.ukresearchgate.net High-resolution mass spectrometry (HRMS) can be employed to determine the exact elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

Electron Spin Resonance (ESR) Spectroscopy for Organic Magnetic Derivatives

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, ESR spectroscopy becomes relevant when studying its derivatives that can form stable radicals or when investigating reaction mechanisms involving radical intermediates. jlu.edu.cndgk-ev.de

For instance, if this compound were to be reduced by one electron, it would form a radical anion. The ESR spectrum of this radical would provide information about the distribution of the unpaired electron within the molecule through the analysis of g-values and hyperfine coupling constants. mlsu.ac.in The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H). mlsu.ac.in This can reveal which atoms the unpaired electron is primarily localized on, offering insights into the electronic structure of the radical derivative. mlsu.ac.in Studies on related bis-1,3-indanedione compounds have shown that they can form stable free radicals, which exhibit characteristic ESR spectra. jlu.edu.cn

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental tools for characterizing the optical properties of synthetic products derived from this compound. tandfonline.com These molecules, which incorporate the indanedione moiety as an electron acceptor, are designed to feature strong absorption and emission in the visible and near-infrared regions, driven by efficient intramolecular charge transfer (ICT). academie-sciences.frnih.gov

The electronic spectra of 1,3-indanedione derivatives are dominated by intense absorption bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions. nih.govlibretexts.org The ICT occurs from an electron-donating part of the molecule, through a π-conjugated bridge, to the electron-withdrawing 1,3-indanedione group. nih.govnih.gov This charge transfer significantly lowers the energy required for electronic excitation, pushing the absorption into the visible spectrum. academie-sciences.fr

The energy of the HOMO-LUMO gap is tunable by altering the molecular structure, specifically the strength of the donor and acceptor groups and the length of the π-conjugated system. mdpi.comrsc.org For example, in a study of two D-π-A indandione derivatives, INT3 (with a terthiophene donor) showed an absorption peak at 504 nm, which is redshifted compared to the 492 nm peak of INB3 (with a triphenylamine (B166846) donor). nih.gov This shift indicates a smaller HOMO-LUMO energy gap for INT3, a finding corroborated by Density Functional Theory (DFT) calculations. nih.gov DFT calculations are frequently used to analyze the frontier molecular orbitals, typically showing the HOMO localized on the donor and the LUMO on the indandione acceptor, which confirms the ICT nature of the transition. nih.govnih.gov

The optical and electrochemical properties of these synthetic products are closely related. A linear correlation is often observed between the optical energy gap, determined from the absorption maximum (λmax), and the electrochemical gap, determined from cyclic voltammetry measurements. rsc.org

Table 1: Electronic Transition Data for Representative 1,3-Indanedione Derivatives

| Compound | Donor Group | Absorption λmax (nm) | Emission λmax (nm) | Energy Gap (eV) | Solvent |

|---|---|---|---|---|---|

| INB3 | Triphenylamine | 492 | - | 2.52 | DMSO |

| INT3 | Terthiophene | 504 | - | 2.46 | DMSO |

| IND-TPE | Tetraphenylethene | ~475 | 597 | - | Acetonitrile (B52724) |

| DMABI | N,N-dimethylaminobenzylidene | 480 | 542 | 2.58 | Acetonitrile |

Data sourced from references academie-sciences.frnih.govust.hk. The energy gap is estimated from the absorption maximum.

Solvatochromism, the change in absorption and/or emission color with varying solvent polarity, is a hallmark of D-π-A systems based on the 1,3-indanedione acceptor. ust.hktandfonline.com This effect arises from the change in the molecular dipole moment upon electronic excitation. The interaction of the molecule's ground and excited state dipole moments with the surrounding solvent molecules dictates the energy of the electronic transition.

Both positive (bathochromic shift with increasing polarity) and negative (hypsochromic shift with increasing polarity) solvatochromism have been observed in synthetic products of 1,3-indanedione.

Positive Solvatochromism : A tetraphenylethene derivative functionalized with 1,3-indandione (IND-TPE) displays significant positive solvatochromism, with its emission peak shifting from 543 nm in apolar toluene (B28343) to 597 nm in highly polar acetonitrile, a redshift of 54 nm. ust.hk This indicates that the excited state is more polar than the ground state.

Negative Solvatochromism : In contrast, certain naphtho[2,3-b]indolizine-6,11-dione (B1250038) derivatives synthesized using 1,3-indandione exhibit negative solvatochromism. researchgate.net

The relationship between the Stokes shift (the difference between emission and absorption maxima) and solvent polarity can be analyzed using models like the Lippert-Mataga plot to estimate the change in dipole moment upon excitation. researchgate.net

Table 2: Solvatochromic Effect on Emission of IND-TPE Derivative

| Solvent | Polarity (Dielectric Constant) | Emission λmax (nm) |

|---|---|---|

| Toluene | 2.4 | 543 |

| Tetrahydrofuran (THF) | 7.5 | 572 |

| Dichloromethane | 8.9 | 583 |

| Acetone | 20.7 | 592 |

| Acetonitrile | 37.5 | 597 |

Data sourced from reference ust.hk.

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

Ultrafast transient absorption (TA) spectroscopy is a powerful technique used to map the complex excited-state relaxation pathways of 1,3-indanedione derivatives on femtosecond (fs) to picosecond (ps) timescales. semanticscholar.orgnih.gov Following photoexcitation, these molecules can undergo a series of dynamic processes including internal conversion (IC), vibrational cooling, and structural rearrangements before returning to the ground state. acs.org

TA studies on D-π-A indandione derivatives reveal intricate dynamics. For example, the investigation of derivatives INB3 and INT3 showed broadband excited-state absorption (ESA) that evolves over time. nih.govsemanticscholar.org The decay kinetics are typically multi-exponential, with each time constant representing a distinct physical process:

An initial, ultrafast decay (sub-picosecond) is often attributed to the relaxation from the initially populated Franck-Condon state to a locally excited (LE) state or charge-transfer state. nih.govresearchgate.net

Subsequent, slower decay components (picoseconds) are associated with internal conversion from higher excited states to the lowest singlet excited state (S1), and the eventual decay of the S1 state back to the ground state (S0). nih.gov

For some derivatives, such as N,N-dimethylaminobenzylidene-1,3-indandione (DMABI), a key non-radiative decay channel involves twisting around the central C=C double bond, which becomes weakened in the excited state. acs.org TA spectroscopy allows for the real-time observation of the spectral signatures associated with this twisting motion. acs.org

Table 3: Excited-State Decay Lifetimes for the INT3 Derivative in DMSO

| Decay Component | Lifetime (τ) | Assignment |

|---|---|---|

| τ1 | < 0.2 ps | Ultrafast relaxation in the Locally Excited (LE) state |

| τ2 | 0.8 ps | Internal Conversion (Sn → S1) |

| τ3 | 5.3 ps | Relaxation/Decay of the S1 state |

| τ4 | > 1 ns | Decay to the ground state |

Data sourced from reference nih.gov.

Computational Chemistry and Theoretical Investigations of 4 Methyl 1,3 Indanedione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic nature of molecules. These methods provide insights into molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis (HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. At the core of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.

For 4-Methyl-1,3-indanedione, specific DFT calculations detailing optimized bond lengths, bond angles, and HOMO/LUMO energy values have not been reported in the available literature. Such data would be invaluable for understanding the impact of the methyl group on the electronic properties and reactivity of the indanedione core.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are capable of providing highly accurate predictions of various molecular properties. However, published studies employing ab initio calculations to determine high-accuracy properties specifically for this compound are not found in the current body of scientific literature.

Molecular Dynamics Simulations (Focus on Conformational Dynamics and Intermolecular Interactions)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational changes and intermolecular interactions. While MD simulations have been employed to study related compounds, specific studies focusing on the conformational dynamics and intermolecular interactions of this compound are not documented in the available research.

Theoretical Exploration of Tautomerism and Isomerism in Methylated Indanediones

Tautomerism, particularly keto-enol tautomerism, is a key characteristic of 1,3-dicarbonyl compounds like indanediones. The position of the methyl group in this compound can influence the equilibrium between different tautomeric and isomeric forms. Theoretical studies are essential to understand the relative stabilities and interconversion pathways of these species. However, a specific theoretical exploration of the tautomeric and isomeric landscape of this compound is not present in the accessible literature.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can accurately predict spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are vital for the interpretation of experimental spectra and for the structural elucidation of compounds. While computational spectral data exists for other indanedione derivatives, predicted spectroscopic parameters specifically for this compound have not been reported.

Supramolecular Assembly Modeling and Binding Energy Calculations

The study of non-covalent interactions that govern the formation of larger, organized structures is known as supramolecular chemistry. Computational modeling can be used to investigate the supramolecular assembly of molecules and to calculate the binding energies involved in these interactions. Research on the modeling of supramolecular assemblies and the calculation of binding energies for complexes involving this compound is not available in the current scientific literature.

Applications of 4 Methyl 1,3 Indanedione in Advanced Materials and Organic Synthesis

Strategic Role as a Synthetic Building Block for Complex Architectures

The 1,3-indanedione scaffold is widely recognized as a versatile building block in organic synthesis. mdpi.comnih.gov Its reactivity, stemming from the active methylene (B1212753) group situated between two carbonyl groups, allows for a variety of chemical transformations. mdpi.com These include Knoevenagel condensations, Michael additions, and multicomponent reactions, which are instrumental in constructing complex molecular architectures. nih.govencyclopedia.pubsioc-journal.cn The core structure can be functionalized at the methylene position, the aromatic ring, or the ketone groups, leading to a diverse range of derivatives. nih.gov For instance, functionalization of substituted 1,3-indanediones has been explored to create inseparable isomers. nih.gov The parent compound is synthesized through methods like the Claisen condensation of ethyl acetate (B1210297) and dimethyl phthalate (B1215562), followed by decarboxylation. mdpi.com While these principles are well-established for 1,3-indanedione, specific synthetic routes and applications originating from 4-Methyl-1,3-indanedione are not detailed in the available literature.

Advanced Materials Science Applications

Derivatives of 1,3-indanedione are prominent in various materials science applications due to their unique electronic and optical properties. mdpi.com

Non-linear Optical (NLO) Chromophores and Devices

The electron-withdrawing nature of the 1,3-indanedione moiety makes it an excellent candidate for the design of push-pull dyes with significant non-linear optical (NLO) properties. mdpi.comnih.gov These chromophores are essential for applications in electro-optic modulation and optical switching. To achieve large optical nonlinearities, these molecules are often organized in non-centrosymmetric arrangements, for example, by incorporation into polymer composites or Langmuir-Blodgett films. nih.gov While the general class of indanedione derivatives is well-studied in this context, specific research on the NLO properties of This compound -based chromophores is not available.

Photoinitiators and Photosensitizers in Polymerization Processes

Indanedione derivatives have been extensively investigated as photoinitiators for both radical and cationic photopolymerization reactions. mdpi.comresearchgate.net Their broad absorption spectra, which can span from the blue to the red regions of the visible spectrum, make them highly valuable for light-emitting diode (LED) based curing applications. researchgate.net When combined with co-initiators like iodonium (B1229267) salts and tertiary amines, these dyes can form highly efficient photoinitiating systems. researchgate.net The specific role and efficacy of This compound in such systems have not been documented.

Development of Organic Dyes and Pigments with Tunable Properties

The 1,3-indanedione core is a key component in the synthesis of various organic dyes and pigments. mdpi.com The electronic properties of these dyes can be tuned by modifying the substituents on the indanedione scaffold. This allows for the creation of materials with specific colors and properties for applications ranging from textiles to solar cells. mdpi.comgoogle.com However, literature detailing the synthesis and specific properties of dyes derived from This compound is absent.

Exploration in Semiconducting and Photoconducting Materials

Research into the semiconducting properties of indanedione derivatives has been conducted, particularly focusing on structures that facilitate intermolecular charge transport. For instance, derivatives of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione, which can be synthesized from substituted 1,3-indandiones, have been investigated as organic semiconductors. nih.gov One study specifically mentions the synthesis of a 5-methyl-1,3-indandione derivative for this purpose. nih.gov However, there is no available research on the semiconducting or photoconducting properties of materials based on This compound .

Energy Storage and Conversion Technologies

A thorough search of the available scientific literature reveals no specific studies or applications of This compound in the field of energy storage and conversion technologies, such as batteries or supercapacitors. The research in this area is focused on other classes of organic materials.

Components in Advanced Battery Systems (e.g., Zinc-Ion Batteries)

Aqueous zinc-ion batteries (ZIBs) are considered promising next-generation energy storage devices due to the high theoretical capacity, low cost, and inherent safety of zinc metal anodes. nih.gov However, challenges such as dendrite formation and side reactions induced by water have hindered their practical application. nih.govrsc.org Research efforts have focused on electrolyte additives and modifying electrode surfaces to enhance performance. While various organic compounds and ionic liquids have been investigated to stabilize the zinc anode and optimize the solvation structure of Zn²⁺ ions, a specific role for this compound in this context is not prominently documented in current scientific literature. The exploration of organic electrode materials is an active area of research, but the application of 1,3-indanedione derivatives as primary components in zinc-ion battery systems remains a niche or underexplored area.

Sensitizers for Dye-Sensitized Photoelectrochemical Cells

Dye-sensitized photoelectrochemical cells, also known as dye-sensitized solar cells (DSSCs), represent a key technology for solar energy conversion. The photosensitizer is a critical component that absorbs solar energy and injects electrons into a semiconductor's conduction band. pusan.ac.kr Research has been conducted on new organic dyes to improve efficiency and light-harvesting properties.

The detailed photovoltaic performance parameters are summarized in the table below.

Table 1: Photovoltaic Performance of Carboxylated 1,3-Indanedione Sensitizers

| Dye | Jsc (mA/cm²) | Voc (V) | FF | η (%) |

|---|---|---|---|---|

| MPhe-ind | 6.20 | 0.58 | 0.58 | 2.10 |

| BPhe-ind | 7.37 | 0.60 | 0.60 | 2.67 |

| MPhe-cn | 10.15 | 0.62 | 0.61 | 3.86 |

| BPhe-cn | 10.95 | 0.63 | 0.61 | 4.25 |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry investigates complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. A key area within this field is host-guest chemistry, where a larger 'host' molecule selectively binds a smaller 'guest' molecule.

The 1,3-indanedione scaffold is recognized as a strong electron-accepting unit. nih.gov This property makes it a valuable building block in the design of molecules for supramolecular applications. For example, combining the electron-accepting indanedione core with an electron-donating moiety that is also linked to a crown ether can create a "push-pull" dye capable of acting as a sensor for metal cations. nih.gov The binding of a cation by the crown ether host would modulate the electronic properties of the molecule, leading to a detectable change in its optical properties. While this demonstrates the potential of the 1,3-indanedione framework in host-guest systems, specific studies detailing the supramolecular behavior of this compound are not widely available.

Development of Advanced Analytical Reagents

The chemical reactivity of the 1,3-indanedione core makes it a useful platform for developing new analytical reagents. nih.gov The key feature is the active methylene group located between the two carbonyl groups (at the C-2 position). nih.govwikipedia.org This position is highly acidic and its protons can be easily removed, allowing the molecule to participate in various chemical reactions.

One of the most important reactions is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones. nih.govijpsr.com This reaction can be used to synthesize new molecules with extended conjugation, which often results in colored or fluorescent compounds. This principle is fundamental to the creation of analytical reagents for the detection and quantification of aldehydes. By reacting this compound with a target aldehyde, a new product with specific spectrophotometric or fluorometric properties could be formed, allowing for the sensitive detection of the analyte. While the related compound 1,2-indanedione is well-known for its use in detecting amino acids for latent fingerprint visualization, the 1,3-indanedione scaffold offers similar potential for developing reagents tailored to other classes of analytes through its versatile condensation chemistry. researchgate.netresearchgate.net

Advanced Structural Analysis and Polymorphism of 4 Methyl 1,3 Indanedione

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

A definitive single-crystal X-ray diffraction study for 4-Methyl-1,3-indanedione has not been found in the accessible scientific literature. Such a study would be essential for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, which form the basis for all further structural analysis.

Conformational Analysis and Torsional Dynamics

Without SCXRD data, a detailed conformational analysis, including the planarity of the ring system and the torsion angles involving the methyl group, cannot be performed. The dynamics of the methyl group's rotation relative to the indanedione core remain uncharacterized.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

Information regarding the specific intermolecular forces that govern the crystal lattice of this compound is unavailable. It is not possible to describe the crystal packing motifs, such as potential hydrogen bonding patterns or π-π stacking interactions between the aromatic rings of adjacent molecules.

Polymorphism and Phase Transition Studies under Varying Conditions (Temperature, Pressure)

There are no published studies on the potential polymorphic forms of this compound. Research into whether this compound can crystallize into different structures under varying conditions of temperature and pressure, and the nature of any phase transitions between such forms, has not been reported.

Chiral Recognition and Helical Crystal Architecture

The molecule this compound is achiral. There is no information available to suggest that it crystallizes in a chiral space group or forms any kind of helical superstructure. Studies on chiral recognition involving this compound are absent from the literature.

Quantum Crystallography for Electron Density Distribution Mapping

Advanced quantum crystallography studies, which would map the electron density distribution to provide insight into the electronic structure and chemical bonding of this compound in its solid state, have not been performed or published for this compound.

Conclusion and Future Research Directions for 4 Methyl 1,3 Indanedione

Synthesis and Mechanistic Understanding of Methylated Indanediones

Future research should prioritize the development of more efficient and selective synthetic routes to 4-Methyl-1,3-indanedione. While classical methods for the synthesis of alkyl-substituted indanediones exist, a deeper mechanistic understanding is required to optimize reaction conditions and yields specifically for the 4-methyl derivative. The Knoevenagel condensation is a common reaction for 1,3-indanedione and its derivatives, and further studies could explore the influence of the 4-methyl group on the kinetics and thermodynamics of this and other related reactions. nih.govijpsr.comencyclopedia.pub

Mechanistic investigations into the reactions of this compound are crucial. For instance, understanding how the electron-donating nature of the methyl group at the 4-position of the aromatic ring influences the reactivity of the dicarbonyl system is of fundamental importance. This includes studying its impact on the acidity of the methylene (B1212753) protons and the nucleophilicity of the resulting enolate. Such studies will be instrumental in designing novel synthetic transformations and predicting the behavior of this compound in various chemical environments.

| Synthetic Route | Key Reactants | Potential Advantages |

| Friedel-Crafts Acylation | 4-Methylbenzoyl chloride, Malonyl dichloride | Direct introduction of the indanedione core. |

| Intramolecular Cyclization | Substituted phthalic acid derivatives | Potential for regioselective synthesis. |

Innovations in Spectroscopic Characterization and Computational Modeling

A comprehensive spectroscopic characterization of this compound is a prerequisite for its further study and application. While spectroscopic data for the parent 1,3-indanedione and some of its derivatives are available, a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the 4-methyl analog is needed. mdpi.comnih.gov High-resolution spectroscopic techniques will provide invaluable information about its electronic structure and conformation.

Computational modeling, employing methods such as Density Functional Theory (DFT), will be a powerful tool to complement experimental findings. Theoretical studies can predict the geometric and electronic properties of this compound, offering insights into its reactivity, spectroscopic signatures, and potential intermolecular interactions. researchgate.netmdpi.com Such computational models can guide the rational design of new experiments and help in the interpretation of complex experimental data, accelerating the pace of research in this area.

| Spectroscopic Technique | Information Gained |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the methyl group position. |

| FT-IR Spectroscopy | Identification of characteristic carbonyl and aromatic functional groups. |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |

Advancements in Materials Science and Synthetic Methodologies

The 1,3-indanedione scaffold is a versatile building block in the synthesis of a wide range of organic compounds, some of which have found applications in materials science. nih.govencyclopedia.pubresearchgate.net The introduction of a methyl group at the 4-position can be expected to modify the solid-state packing and intermolecular interactions, which could lead to novel materials with interesting optical or electronic properties. Future research could explore the use of this compound as a precursor for the synthesis of new polymers, dyes, or liquid crystals. The potential for this compound to act as a ligand in the formation of coordination polymers and metal-organic frameworks also warrants investigation.

Furthermore, this compound can serve as a key intermediate in the development of new synthetic methodologies. Its unique electronic and steric properties, conferred by the methyl group, could be exploited to achieve novel chemical transformations. For example, it could be used as a starting material in multicomponent reactions to generate complex molecular architectures in a single step. nih.gov The development of such efficient and atom-economical synthetic methods is a major goal in modern organic chemistry.

Identification of Novel Applications and Research Frontiers

While derivatives of 1,3-indanedione are known for their biological activities, including anticoagulant properties, the pharmacological profile of this compound remains largely unexplored. ijpsr.com A systematic investigation into its biological properties could uncover new therapeutic applications. Screening this compound against a variety of biological targets could lead to the discovery of new drug candidates.

The exploration of this compound in other areas of chemistry also represents a significant research frontier. For instance, its potential use as a catalyst or as a component in sensor development has not been investigated. The unique combination of the indanedione core and the methyl substituent may give rise to unexpected and valuable properties. The versatility of the 1,3-indanedione scaffold suggests that its 4-methyl derivative is a promising candidate for a wide range of future research endeavors, with the potential to contribute to significant advances in both fundamental and applied chemistry. nih.govresearchgate.netbenthamscience.commdpi.com

常见问题

Q. What are the common synthetic routes for preparing 4-Methyl-1,3-indanedione derivatives, and how do reaction conditions influence product yield?

- Methodological Answer : The Knoevenagel condensation is widely used to synthesize 1,3-indanedione derivatives. For example, this compound derivatives can be prepared by condensing 1,3-indanedione with aldehydes in ethanol or methanol under reflux (60–80°C) for 6–12 hours, yielding Schiff bases with >70% efficiency . Alternatively, annulation reactions using catalysts like PPh₃ with allenoates at 80–100°C produce spirocyclic compounds (e.g., Scheme 1 in ), though yields vary (50–85%) depending on substituent steric effects . Solvent polarity and catalyst choice (e.g., acetic acid for green synthesis) significantly impact regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

- Methodological Answer : FT-IR confirms carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and enol tautomerism via O-H stretches (2500–3500 cm⁻¹). ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm), while ¹³C NMR resolves carbonyl carbons (δ 180–200 ppm). Mass spectrometry (ESI-MS) provides molecular ion peaks and fragmentation patterns for derivative validation . X-ray crystallography (e.g., ) is critical for confirming stereochemistry in spirocyclic or fused-ring systems.

Q. What are the key physicochemical properties of this compound that impact its reactivity in organic synthesis?

- Methodological Answer : The compound’s planar structure and conjugated diketone system enable nucleophilic attacks at the α-carbon, facilitating cycloadditions and condensations. Its moderate lipophilicity (logP ~1.5–2.0) influences solubility in polar aprotic solvents (e.g., acetonitrile or DMF), which are optimal for reactions requiring stabilization of enolate intermediates . Melting points (reported ~150–200°C) and thermal stability should be assessed via DSC to optimize reaction temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using different catalysts in the annulation of 2-arylidene-1,3-indanedione derivatives?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., dehydrocyclization vs. cyclization). For example, PPh₃-driven annulation with allenoates () may yield benzofluorenones or dihydrobenzofluorenes depending on reaction time and temperature (160°C vs. 120°C). Systematic screening of catalysts (e.g., Lewis acids like ZnCl₂ vs. organocatalysts) and kinetic studies (monitoring via TLC/HPLC) can identify dominant pathways. Computational modeling (DFT) of transition states may explain regioselectivity .

Q. What strategies are recommended for analyzing the regioselectivity of multi-component reactions involving this compound?

- Methodological Answer : Regioselectivity in reactions like the Morita-Baylis-Hillman (MBH) carbonate coupling () is influenced by steric and electronic effects. Use substituent-directed synthesis: Electron-withdrawing groups (e.g., -NO₂) on the arylidene moiety favor C-4 attack, while electron-donating groups (e.g., -OCH₃) shift reactivity to C-2. Solvent polarity (acetonitrile vs. toluene) and temperature gradients (0°C to RT) can further modulate outcomes. HRMS and NOESY NMR help distinguish regioisomers .

Q. How do structural modifications of this compound influence its biological activity, and what in vitro assays are suitable for evaluating this?

- Methodological Answer : Introducing thiazole or pyran moieties (e.g., ) enhances antimicrobial activity. For evaluation:

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli; 24–48 hr incubation) .

- Antioxidant : DPPH radical scavenging assays (IC₅₀ calculations at 517 nm) .

- Cellular Uptake : Fluorescence tagging (e.g., dansyl derivatives) tracked via confocal microscopy . Lipinski’s Rule parameters (MW <500, logP <5) should guide derivatization for bioavailability .

Q. What computational methods can predict the interaction mechanisms between this compound derivatives and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to enzymes like DHFR (dihydrofolate reductase) using PDB structures (e.g., 1U72). MD simulations (GROMACS) assess stability over 100 ns trajectories. QSAR models (CoMFA/CoMSIA) correlate substituent electronegativity with IC₅₀ values .

Safety and Handling

Q. What safety precautions are essential when handling this compound derivatives in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation. Store derivatives in amber vials at 4°C to prevent photodegradation. For solutions in acetonitrile or toluene ( ), work in fume hoods to avoid inhalation. Spill cleanup requires neutralization with sodium bicarbonate and disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。